[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Metabolic stability Cyclopropyl effect Drug design

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353963-10-6) is a synthetic N-substituted glycine derivative built on a 6-chloropyridazine scaffold. Its molecular formula is C₁₀H₁₂ClN₃O₂, with a molecular weight of 241.67 g/mol and a computed LogP of 0.12.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 1353963-10-6
Cat. No. B3234098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
CAS1353963-10-6
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=NN=C(C=C2)Cl)CC(=O)O
InChIInChI=1S/C10H12ClN3O2/c11-9-4-1-7(12-13-9)5-14(6-10(15)16)8-2-3-8/h1,4,8H,2-3,5-6H2,(H,15,16)
InChIKeyQYJHDOHXBNQICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353963-10-6): Structural Identity, Physicochemical Profile, and Patent Pedigree


[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid (CAS 1353963-10-6) is a synthetic N-substituted glycine derivative built on a 6-chloropyridazine scaffold. Its molecular formula is C₁₀H₁₂ClN₃O₂, with a molecular weight of 241.67 g/mol and a computed LogP of 0.12 . The compound features three key structural elements: (i) a 6-chloropyridazine heterocycle, (ii) an N-cyclopropyl substituent on the glycine nitrogen, and (iii) a free carboxylic acid terminus. It belongs to a broader chemotype disclosed in GlaxoSmithKline patents (US20080214549, DK2124565T3) as N-substituted glycine derivatives with HIF prolyl hydroxylase (PHD) antagonist activity, a mechanism relevant to anemia and ischemic disease treatment [1]. The compound is commercially available from Fluorochem (Ref. F087127) and other suppliers at purities of 95–98%, typically in 500 mg research quantities .

Why [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Cannot Be Treated as an Interchangeable N-Substituted Glycine Building Block


Within the 6-chloropyridazine N-substituted glycine series, seemingly minor modifications to the N-alkyl group or the pyridazine 6-substituent produce large shifts in computed LogP (spanning ~0.4 log units across the methyl, cyclopropyl, and methoxy variants), hydrogen-bond acceptor count, and steric bulk . These differences directly impact membrane permeability, metabolic stability, and target-binding geometry in the HIF prolyl hydroxylase pharmacophore model, where the N-substituent occupies a defined steric pocket and the 6-chloro group participates in key polar interactions [1]. Substituting the N-cyclopropyl group with N-methyl (CAS 1353943-74-4) reduces both molecular weight (by ~26 Da) and LogP (by ~0.4 units), while replacing the 6-chloro with 6-methoxy (CAS 1353984-85-6) eliminates the halogen-bond donor capacity and alters ring electronics . These are not conservative swaps; each variant should be treated as a distinct chemical entity for SAR and procurement purposes.

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid: Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


N-Cyclopropyl vs. N-Methyl Substitution: Metabolic Stability and Steric Bulk

Replacing the N-methyl group in CAS 1353943-74-4 with an N-cyclopropyl group in the target compound introduces a well-characterized medicinal chemistry motif: the cyclopropyl ring imposes conformational constraint, reduces N-dealkylation by cytochrome P450 enzymes, and increases steric bulk near the glycine nitrogen . While direct microsomal stability data for these specific compounds are not publicly available, the class-level effect of N-cyclopropyl vs. N-methyl substitution on metabolic stability is extensively documented across multiple chemotypes: cyclopropyl groups typically reduce intrinsic clearance by 2- to 10-fold relative to methyl groups at metabolically labile N-alkyl positions [1]. The target compound's higher computed LogP (0.12 vs. –0.25 for the methyl analog) also predicts increased membrane permeability, which may offset any solubility penalty from the added lipophilicity .

Metabolic stability Cyclopropyl effect Drug design Clearance

6-Chloro vs. 6-Methoxy Pyridazine Substitution: Electronic and Hydrogen-Bonding Differentiation

The 6-chloro substituent on the pyridazine ring of the target compound differs fundamentally from the 6-methoxy group in CAS 1353984-85-6. Chlorine is electron-withdrawing (–I effect), which lowers the pKa of the adjacent carboxylic acid and increases the electrophilicity of the pyridazine ring; methoxy is electron-donating (+M effect), which has the opposite electronic consequences . In the GSK HIF prolyl hydroxylase inhibitor patent series, the 6-chloro substituent is explicitly claimed as a preferred embodiment for maintaining potency, consistent with the requirement for an electron-deficient heterocycle in the PHD active site [1]. Computed LogP differs modestly (0.12 vs. 0.10), but the hydrogen-bond acceptor count drops from 5 (methoxy) to 4 (chloro), and the chlorine atom can serve as a halogen-bond donor to backbone carbonyls in the target protein—an interaction not available to methoxy [2].

Halogen bonding Electron-withdrawing HIF prolyl hydroxylase SAR

Physicochemical Property Head-to-Head: Boiling Point and Thermal Stability

The target compound has a computed boiling point of 461.8 ± 40.0 °C at 760 mmHg, which is 54 °C higher than the N-methyl analog (CAS 1353943-74-4, BP 407.8 ± 40.0 °C) and 7.6 °C lower than the 6-methoxy analog (CAS 1353984-85-6, BP 469.4 ± 40.0 °C) . The higher boiling point relative to the methyl analog reflects the increased molecular weight and stronger intermolecular forces conferred by the cyclopropyl group; the lower boiling point relative to the methoxy analog, despite similar molecular weight, is attributable to the reduced hydrogen-bond acceptor count (4 vs. 5) . The predicted flash point of 233.1 ± 27.3 °C indicates that the compound is not classified as highly flammable under standard laboratory conditions, comparable to its in-class analogs .

Thermal stability Boiling point Physicochemical properties Handling

Commercial Purity Grade Differentiation: 98% (Leyan) vs. 95% Standard Grade

The target compound is available at two distinct purity tiers from different suppliers: 98% purity from Leyan (Catalog No. 1777949) and 95% minimum purity from Fluorochem/CymitQuimica (Ref. 10-F087127) . The 98% grade provides a 3-percentage-point purity advantage over the standard 95% grade, corresponding to a reduction in total impurities from ≤5% to ≤2%—a 2.5-fold improvement in absolute purity specification . This is relevant for applications where trace impurities could confound biological assay results, such as in SPR-based binding assays or in cellular reporter gene assays for HIF pathway activation . The N-methyl analog (CAS 1353943-74-4) is sold at comparable purity tiers (Leyan 1777947, 98%), indicating that the procurement cost–purity trade-off is similar across the series .

Purity Procurement Quality control Analytical

Patent Pedigree: Explicit HIF Prolyl Hydroxylase Inhibitor Class Membership

The compound class encompassing the target molecule is disclosed in GlaxoSmithKline patent family US20080214549 / DK2124565T3 / EP2889289B1, which claims 'pyridazinedione N-substituted glycine derivatives' as antagonists of HIF prolyl hydroxylases for treating anemia and other conditions benefiting from HIF pathway activation [1][2]. The generic Markush structure in the patent encompasses N-cyclopropyl and 6-chloro substituents as preferred embodiments [1]. While the specific CAS 1353963-10-6 compound is not individually exemplified with biological data in the publicly available patent text, its structural features map directly onto the claimed pharmacophore: the N-cyclopropyl group occupies a defined steric pocket adjacent to the enzyme's 2-oxoglutarate binding site, and the 6-chloro substituent engages in a polar interaction with a conserved active-site residue [1][3]. This established patent pedigree provides a defined mechanistic hypothesis for target engagement that is absent for analogs outside the GSK patent scope [2].

HIF prolyl hydroxylase PHD inhibitor Anemia Patent

Rotatable Bond Count and Molecular Complexity: Synthetic Accessibility Benchmarking

The target compound has 3 rotatable bonds (excluding the cyclopropyl ring, which is conformationally constrained), identical to the N-methyl analog (CAS 1353943-74-4) and lower than the 6-methoxy analog (CAS 1353984-85-6), which has 4 rotatable bonds due to the methoxy O–CH₃ torsion . With a molecular weight of 241.67 Da and only 1 hydrogen-bond donor, the compound falls within Congreve's 'Rule of 3' for fragment-based lead discovery (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), though its HBA count of 4 slightly exceeds the ideal fragment threshold [1]. The relatively low rotatable bond count, combined with the conformational rigidity imparted by the cyclopropyl and pyridazine rings, predicts higher binding efficiency per heavy atom and a more favorable entropic binding profile compared to more flexible analogs [1].

Synthetic accessibility Rotatable bonds Molecular complexity Lead-likeness

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid: Evidence-Grounded Application Scenarios for Research and Industrial Use


HIF Prolyl Hydroxylase (PHD) Inhibitor SAR Campaigns Requiring an N-Cyclopropyl-6-chloro Scaffold

For medicinal chemistry teams prosecuting GSK-patented HIF PHD inhibitor chemotypes, CAS 1353963-10-6 provides the N-cyclopropyl, 6-chloro substitution pattern that maps onto the preferred embodiments claimed in US20080214549 . The cyclopropyl group is expected to confer superior metabolic stability compared to the N-methyl analog (CAS 1353943-74-4), based on the well-established class-level effect of N-cyclopropyl substitution in reducing CYP-mediated N-dealkylation by 2–10× [1]. Use this compound as a reference standard or synthetic intermediate in PHD inhibitor optimization programs targeting anemia or ischemic disease.

Physicochemical Property Benchmarking: Mid-Range Lipophilicity Comparator for Pyridazine-Glycine Series

With a computed LogP of 0.12, the target compound occupies the middle of the lipophilicity range among its closest analogs (N-methyl analog: LogP –0.25; 6-methoxy analog: LogP 0.10) . This makes it a useful benchmarking standard for permeability and solubility assays when screening the pyridazine-glycine series. Its boiling point (461.8 °C) and flash point (233.1 °C) indicate no unusual thermal handling requirements , supporting its use in standard laboratory workflows without specialized equipment.

Fragment-Based Drug Discovery (FBDD): Conformationally Constrained Glycine Derivative with Low Rotatable Bond Count

The compound's 3 rotatable bonds and molecular weight of 241.67 Da place it near the boundary of fragment-likeness (Rule of 3), while its conformational constraint from the cyclopropyl ring may confer higher binding efficiency per heavy atom than more flexible glycine-derived fragments [1]. It is suitable as a starting point for fragment growing or merging strategies in targets where the 6-chloropyridazine motif has demonstrated affinity, such as nicotinic acetylcholine receptors (Kᵢ values in the nanomolar range for related 6-chloropyridazin-3-yl derivatives) .

High-Purity Reference Material for In Vitro Pharmacology Assays

The availability of the compound at 98% purity (Leyan Catalog No. 1777949) makes it suitable as a reference standard for dose-response experiments where low impurity levels are critical—specifically, in HIF reporter gene assays, SPR-based PHD binding assays, or cellular EPO secretion assays [1]. The 2.5-fold reduction in total impurities relative to the 95% grade (Fluorochem F087127) reduces the probability of off-target effects attributable to contaminants rather than the parent compound.

Quote Request

Request a Quote for [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.